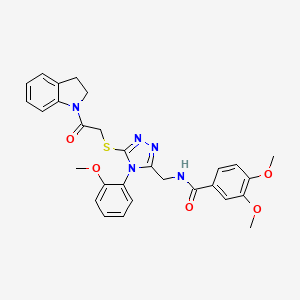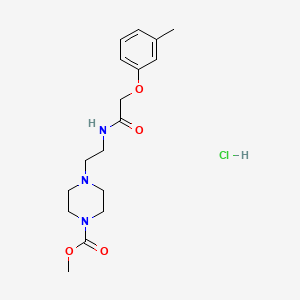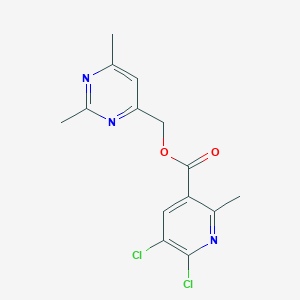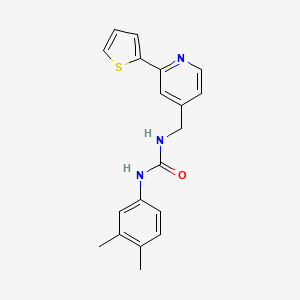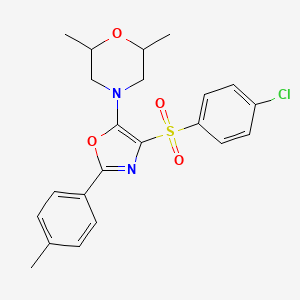
4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine, also known as SZC-015, is a chemical compound that has been studied for its potential therapeutic benefits in various scientific research studies.
Scientific Research Applications
Oxorhenium(V) Complexes with Phenolate-Oxazoline Ligands
The study by Schachner et al. (2014) explores the synthesis and catalytic activities of oxorhenium(V) complexes using phenolate-oxazoline ligands. These complexes demonstrated significant activity in the reduction of a perchlorate salt, showcasing their potential in catalysis and environmental remediation applications. The research highlights the influence of ligand orientation on catalytic performance, providing insights into the design of more efficient catalysts (Schachner et al., 2014).
Fluorescent Molecular Probes
Diwu et al. (1997) developed new fluorescent solvatochromic dyes based on 2,5-diphenyloxazoles, which exhibit strong solvent-dependent fluorescence. These compounds, by facilitating intramolecular charge transfer, have been utilized as ultrasensitive fluorescent molecular probes for studying biological events and processes. This research opens avenues for the development of novel fluorescent probes in biomedical research (Diwu et al., 1997).
Electrochemical Reduction of CO2
Nganga et al. (2017) report on rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands containing a pyridine moiety and an oxazoline ring. These complexes were tested for their CO2 reduction capability, showing promising results in acetonitrile. The study contributes to the ongoing research on carbon capture and conversion technologies, aiming to address climate change by reducing atmospheric CO2 levels (Nganga et al., 2017).
Acaricidal/Insecticidal Activity of Oxazoline Derivatives
Yu et al. (2016) designed and synthesized a series of 2,4-diphenyl-1,3-oxazolines containing sulfone/sulfoxide groups, showing significant acaricidal and insecticidal activities. These compounds represent a new class of environmentally benign pesticides with potential applications in agriculture for pest control, contributing to the development of safer and more effective agrochemicals (Yu et al., 2016).
properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-14-4-6-17(7-5-14)20-24-21(30(26,27)19-10-8-18(23)9-11-19)22(29-20)25-12-15(2)28-16(3)13-25/h4-11,15-16H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIBNHGLXOYOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


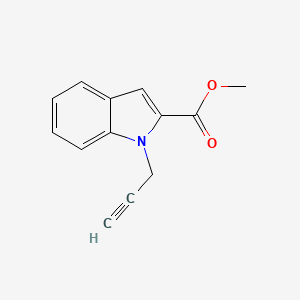
![Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2723637.png)

![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2723641.png)
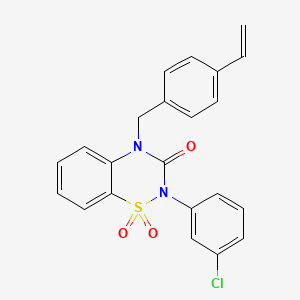
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2723644.png)
![17-[(4-Tert-butylphenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2723645.png)
![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)propanamide](/img/structure/B2723648.png)
